Reversan, also known by its chemical name 3-[(3,5-diphenyl-pyrazolo[1,5-a]pyrimidin-7-yl)amino]-propan-1-ol, is a pyrazolopyrimidine derivative identified as a potent modulator of multidrug resistance-associated protein 1 (MRP1) [, , , , , , , ]. This protein belongs to the ATP-binding cassette (ABC) transporter superfamily and contributes to multidrug resistance in cancer cells by effluxing chemotherapeutic drugs [, , , , , , , , ]. As an MRP1 inhibitor, Reversan is being investigated for its potential to increase the effectiveness of conventional chemotherapy in treating various cancers, particularly neuroblastoma [, , , , , , , , ].
Molecular Structure Analysis
The molecular structure of Reversan consists of a pyrazolo[1,5-a]pyrimidine core substituted with two phenyl rings at positions 5 and 7 []. An amino propanol chain is attached to the pyrimidine ring at position 3 []. Molecular docking studies have shown that Reversan interacts with the nucleotide-binding domains (NBDs) of MRP1, primarily through hydrogen bonding with specific amino acid residues []. These interactions are suggested to interfere with ATP binding to the NBDs, potentially disrupting the conformational changes required for MRP1-mediated drug efflux [].
Mechanism of Action
Reversan acts by inhibiting the efflux pump activity of MRP1 [, , , , , , ]. This inhibition prevents the expulsion of chemotherapeutic drugs from cancer cells, increasing their intracellular accumulation and enhancing their cytotoxic effects [, , , , , , ]. While the exact mechanism remains to be fully elucidated, molecular docking studies suggest that Reversan binds to the NBDs of MRP1, potentially competing with ATP for binding and hindering the conformational changes needed for drug efflux []. Reversan has also been shown to modulate intracellular thiol status, potentially influencing its interaction with other drugs like APR-246 [].
Applications
Enhancing Chemotherapy Response: Reversan increases the sensitivity of cancer cells to chemotherapeutic agents like vincristine, etoposide, and doxorubicin, improving treatment outcomes [, , , , , , , ]. It achieves this by inhibiting MRP1-mediated drug efflux, leading to higher intracellular drug concentrations and enhanced cytotoxicity [, , , , , , , ].
Overcoming Multidrug Resistance: Reversan helps overcome multidrug resistance in cancer cells, a major obstacle to successful chemotherapy [, , , , , , , , ]. This is particularly relevant in cancers like glioblastoma, where MRP1 overexpression contributes to treatment resistance [, , ].
Investigating ABC Transporter Function: Reversan serves as a valuable tool for studying the role of ABCC family transporters, particularly MRP1, in cancer development and progression [, ]. Its use in various experimental models helps elucidate the complex functions of these transporters beyond drug efflux [, ].
Future Directions
Clinical Development: Advancing Reversan to clinical trials to evaluate its safety and efficacy in humans is crucial [, , , , ]. This includes determining optimal dosing regimens and potential combination therapies with existing chemotherapeutic agents.
Understanding Mechanisms of Action: Further research is needed to fully understand the molecular mechanisms underlying Reversan's interaction with MRP1 and its impact on intracellular signaling pathways []. This will facilitate the development of more potent and specific MRP1 inhibitors.
Exploring Broader Applications: Investigating Reversan's potential in treating other MRP1-overexpressing cancers beyond neuroblastoma and glioblastoma is warranted [, , , , , , , , ]. This includes exploring its use in combination with other targeted therapies or immunotherapies.
Compound Description: 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine is an ester derivative of pyrazolo[1,5-a]pyrimidine, a chemical class that includes Reversan. It acts as a key precursor in the synthesis of Reversan and its structural analogs. One reported synthesis route utilizes a silica gel-mediated microwave-assisted amidation reaction of this ester with primary amines to yield the final amide compounds. []
Relevance: This compound is a direct precursor to Reversan, differing only by the presence of an amine group in Reversan in place of the ethoxy group of the ester. This structural similarity underscores its importance in the synthetic pathway of Reversan and provides a starting point for developing novel Reversan analogs. []
Pyrazolopyrimidines
Compound Description: Pyrazolopyrimidines represent a class of heterocyclic compounds known to exhibit a range of biological activities. Several pyrazolopyrimidine derivatives were identified through a cell-based screening system as potent inhibitors of MRP1. [, , , ]
Relevance: Reversan, identified as a lead compound in a screen for MRP1 inhibitors, belongs to the pyrazolopyrimidine class. This shared structural scaffold suggests a potential structure-activity relationship within this chemical class regarding MRP1 inhibition. Further investigations into various pyrazolopyrimidine derivatives could unveil more potent and selective MRP1 inhibitors. [, , , ]
Relevance: Reversan has been shown to enhance the efficacy of doxorubicin in MRP1-overexpressing cancer cells. Specifically, Reversan inhibits the efflux pump activity of MRP1, increasing the intracellular accumulation and thereby the cytotoxic effect of doxorubicin. This synergistic effect highlights Reversan's potential as a chemosensitizer in combination therapy with doxorubicin to combat multidrug resistance. [, , , ]
Vincristine
Compound Description: Vincristine, another commonly used chemotherapeutic drug, belongs to the vinca alkaloid class. It exerts its cytotoxic effects by disrupting microtubule assembly, which is essential for cell division. Similar to doxorubicin, the efficacy of vincristine is also limited by multidrug resistance mediated by efflux transporters like MRP1. [, , ]
Relevance: Studies have demonstrated that Reversan can effectively reverse MRP1-mediated vincristine resistance in cancer cells. This reversal is likely due to Reversan's ability to block MRP1-mediated efflux, leading to increased intracellular accumulation and enhanced cytotoxic activity of vincristine. This finding suggests the potential of Reversan as a valuable adjuvant therapy to improve vincristine efficacy. [, , ]
Etoposide
Compound Description: Etoposide, a topoisomerase II inhibitor, is a chemotherapeutic agent used in treating several types of cancer. It induces DNA damage by inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. Resistance to etoposide, often attributed to increased drug efflux by transporters like MRP1, poses a significant challenge in cancer treatment. [, , , ]
Relevance: Research has shown that Reversan increases the sensitivity of MRP1-overexpressing cells to etoposide. This enhanced sensitivity suggests that Reversan, by inhibiting MRP1-mediated efflux, increases the intracellular accumulation and therefore the cytotoxic effects of etoposide. This synergistic interaction makes Reversan a promising candidate for improving the effectiveness of etoposide treatment. [, , , ]
Estrone-3-sulfate
Compound Description: Estrone-3-sulfate, a naturally occurring steroid sulfate, acts as a substrate for several efflux transporters, including MRP1. Due to its ability to be actively transported, it's often employed as a probe substrate in transport assays to investigate the activity and inhibition of efflux pumps like MRP1. []
Relevance: Estrone-3-sulfate served as one of the substrates in studies investigating Reversan's inhibitory effects on MRP1. Results showed that Reversan could reduce the efflux ratio of estrone-3-sulfate, confirming its inhibitory activity against MRP1. This finding further solidified the potential of Reversan as an effective modulator of multidrug resistance. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nemadipine-A is a dihydropyridine that is that is 1,4-dihydropyridine which is substituted at positions 2 and 6 by methyl groups, at positions 3 and 5 by ethoxycarbonyl groups, and at position 4 by a pentafluorophenyl group. An L-type calcium channel alpha1-subunit antagonist. When exposed to the microscopic soil nematode Caenorhabditis elegans, nemadipine-A induces a variety of defects including those affecting morphology and egg laying. It has a role as a calcium channel blocker. It is a dihydropyridine, a diester, a member of pentafluorobenzenes, an ethyl ester and a member of dicarboxylic acids and O-substituted derivatives.